molecular formula C₁₃H₁₉FN₃O₉P xNH ₃ B1155576 PSI 352707 Ammonium Salt (~90per cent)

PSI 352707 Ammonium Salt (~90per cent)

Cat. No.: B1155576
M. Wt: 411.28
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Key Metabolite in Nucleoside/Nucleotide Prodrug Activation Pathways

PSI-352707 is a central metabolite in the activation pathway of phosphoramidate (B1195095) prodrugs, a class of compounds designed to efficiently deliver nucleoside monophosphates into cells. This "ProTide" technology circumvents the often inefficient initial phosphorylation step of nucleoside analogs, a common hurdle in antiviral drug development.

The activation cascade begins after the parent prodrug, such as sofosbuvir (B1194449) (PSI-7977), enters a hepatocyte. There, cellular enzymes, specifically human cathepsin A (CatA) and carboxylesterase 1 (CES1), hydrolyze the carboxyl ester of the prodrug. nih.govresearchgate.net This initial step is stereospecific and is followed by a putative nucleophilic attack on the phosphorus atom by the carboxyl group. nih.govnih.gov This intramolecular reaction results in the release of phenol (B47542) and the formation of the common alaninyl phosphate (B84403) metabolite, PSI-352707. nih.govnih.gov

Once formed, PSI-352707 undergoes a crucial conversion catalyzed by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). nih.govresearchgate.netnih.gov HINT1 removes the amino acid moiety from PSI-352707, yielding the 5'-monophosphate nucleoside, PSI-7411. nih.govnih.gov From here, cellular kinases take over, phosphorylating PSI-7411 first to its diphosphate (B83284) form (PSI-7410) and subsequently to the active triphosphate metabolite (PSI-7409). nih.govresearchgate.net This active triphosphate can then be incorporated into the replicating viral RNA by the viral polymerase, leading to chain termination and inhibition of viral replication.

Historical Significance and Discovery within Hepatitis C Virus (HCV) Drug Development

The discovery and understanding of PSI-352707 are deeply rooted in the successful development of direct-acting antivirals (DAAs) for HCV. In the quest for a potent and safe HCV inhibitor, researchers at Pharmasset, Inc. (later acquired by Gilead Sciences) developed the phosphoramidate prodrug PSI-7851. researchgate.netnih.gov PSI-7851 is a mixture of two diastereomers, PSI-7976 and the more active PSI-7977 (sofosbuvir). researchgate.netnih.gov

During the preclinical and clinical development of what would become sofosbuvir, detailed metabolic studies were conducted to elucidate its mechanism of action. These investigations revealed that both diastereomers of PSI-7851 converge to form the common intermediate, PSI-352707. researchgate.net This finding was critical, as it helped to explain the metabolic pathway and pinpointed the subsequent enzymatic steps necessary for the formation of the active antiviral agent. The identification of PSI-352707 as a key metabolite was instrumental in understanding the superior activity of the PSI-7977 diastereomer and ultimately led to its selection for clinical development as sofosbuvir. nih.gov

Overview of Current Academic Research Focus on PSI-352707 Ammonium (B1175870) Salt and its Related Compounds

Current academic and industrial research continues to leverage the knowledge gained from the study of PSI-352707. The focus has broadened from solely HCV to include other viral diseases. The ProTide approach, validated by the success of sofosbuvir, is being applied to develop new antiviral agents against a range of viruses.

A significant area of research involves the design of novel nucleoside/nucleotide analogs that are metabolized via a similar pathway to sofosbuvir. In this context, PSI-352707 and its analogs serve as essential reference compounds and research tools. Scientists are investigating how modifications to the nucleoside, the amino acid, or the phenyl group of the parent prodrug affect the formation and subsequent conversion of the corresponding "PSI-352707-like" intermediate.

Furthermore, there is ongoing research into the enzymes involved in this metabolic pathway, particularly HINT1. Studies are exploring the substrate specificity of HINT1 and the structural features of phosphoramidate metabolites like PSI-352707 that govern the efficiency of their conversion. This research aims to build a more comprehensive model of ProTide activation, which can guide the development of future antiviral therapies with optimized metabolic activation profiles.

Detailed Research Findings: Enzymatic Conversion Data

The following tables summarize key findings from research on the enzymatic formation and conversion of PSI-352707.

Table 1: Formation of PSI-352707 from Sofosbuvir Diastereomers by Carboxylesterase 1 (CES1)

SubstrateInitial ConcentrationIncubation TimePSI-352707 FormedObservations
PSI-7977100 µM30 min~20 µMFormation did not increase in a time-dependent manner after this point, indicating complex kinetic behavior. nih.gov
PSI-7851100 µM30 min~20 µMSimilar to PSI-7977, the reaction showed complex kinetics, preventing the determination of steady-state kinetic parameters. nih.gov

Table 2: Conversion of PSI-352707 to PSI-7411 by Histidine Triad Nucleotide-binding Protein 1 (HINT1)

SubstrateEnzymeKinetic Parameters (kcat and Km)Conclusion
PSI-352707HINT1Not determinableThe Km value for PSI-352707 was found to be higher than the maximum tested substrate concentration (1.5 mM), indicating poor binding of the substrate to the enzyme. nih.gov

Properties

Molecular Formula

C₁₃H₁₉FN₃O₉P xNH ₃

Molecular Weight

411.28

Synonyms

(2S)-2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic Acid Ammonium Salt;  O-Desisopropyl O-Desphenyl Sofosbuvir Ammonium Salt

Origin of Product

United States

Chemical Synthesis and Advanced Characterization of Psi 352707 Ammonium Salt for Research Applications

Strategies for the Preparation and Isolation of PSI 352707 Ammonium (B1175870) Salt for Research

The synthesis and isolation of high-purity PSI 352707 ammonium salt for research applications involve precise chemical strategies designed to ensure structural integrity and remove impurities. These methods range from fundamental acid-base chemistry to sophisticated custom synthesis protocols tailored to the specific requirements of the target molecule.

Neutralization Reactions for Ammonium Salt Formation

The formation of an ammonium salt is fundamentally an acid-base neutralization reaction. In this process, a basic amine compound is reacted with an acid to form the corresponding salt. reddit.com For PSI 352707, this would involve reacting the free base form of the molecule with a suitable acid to yield the ammonium salt. The reaction is driven by the transfer of a proton from the acid to the amine. gdut.edu.cn

The general mechanism for this type of reaction can be represented as: R₃N (amine) + HX (acid) → R₃NH⁺X⁻ (ammonium salt)

In aqueous solutions with high acid concentrations, amines can be rapidly neutralized to form ammonium salts within picoseconds. gdut.edu.cn The choice of acid is crucial as it determines the counter-ion of the resulting salt. For instance, reacting an amine with sulfuric acid yields an ammonium sulfate, while phosphoric acid would result in an ammonium phosphate (B84403). google.com The isolation of the final salt product often involves techniques such as precipitation, filtration, and washing to remove unreacted starting materials and byproducts. mdpi.comgoogle.com

Custom Synthesis Methodologies for High Purity Research Material

Achieving high purity (typically ~90% or greater) for research-grade materials like PSI 352707 ammonium salt necessitates custom synthesis methodologies. biosynth.com Such protocols are developed to control the reaction conditions precisely, minimizing the formation of side products and ensuring a high yield of the desired compound. glantreo.com

Custom synthesis can involve several stages, including:

Multi-step Synthesis: Building the complex molecular structure of PSI 352707 from simpler precursors.

Protecting Group Chemistry: Temporarily blocking reactive functional groups to prevent unwanted side reactions during synthesis.

Stereoselective Synthesis: Controlling the three-dimensional arrangement of atoms, which is often critical for biological activity.

Advanced Purification Techniques: Employing methods beyond simple filtration, such as column chromatography and recrystallization, to isolate the product from structurally similar impurities.

Microwave-assisted synthesis is one modern technique that can accelerate reaction times from hours to minutes and often improves yields under solvent-free conditions, representing an efficient method for producing N-alkyl quaternary ammonium salts. mdpi.com The final product of a custom synthesis campaign is a well-characterized material with a detailed certificate of analysis, confirming its identity and purity. biosynth.com

Advanced Spectroscopic and Chromatographic Techniques for Research-Grade Characterization

Comprehensive characterization using advanced analytical techniques is essential to confirm the identity, structure, and purity of research-grade PSI 352707 ammonium salt. biosynth.com These methods provide the detailed information required for its use in sensitive research and development applications.

High-Resolution NMR Spectroscopy for Structural Confirmation of PSI 352707

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like PSI 352707. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

High-pressure NMR spectroscopy is a powerful extension of this technique that allows for the detection and analysis of high-energy sub-states and conformational changes in biomacromolecules. nih.gov For a compound like PSI 352707, various NMR experiments would be employed:

¹H NMR: To identify the number and types of hydrogen atoms in the molecule.

¹³C NMR: To determine the carbon skeleton of the compound.

Heteronuclear NMR (e.g., ¹⁵N, ³¹P): To probe other key atoms within the structure, which is particularly relevant for a phosphorus-containing compound.

2D NMR (e.g., COSY, HSQC): To establish correlations between different nuclei and piece together the complete molecular structure.

In the context of ammonium salt synthesis, NMR is used to confirm the conversion of a tertiary amine to the quaternary ammonium salt by observing characteristic shifts in the signals of atoms near the nitrogen center. google.com

NMR Technique Information Provided Application to PSI 352707
¹H NMRNumber and environment of hydrogen atomsConfirms proton framework and functional groups
¹³C NMRCarbon backbone structureMaps the carbon skeleton of the molecule
³¹P NMREnvironment of phosphorus atomsCharacterizes the phosphate/phosphonate moiety
2D NMR (COSY, HSQC)Connectivity between atomsAssembles the complete molecular structure

Mass Spectrometry for Metabolite Identification and Purity Profiling

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, making it indispensable for determining molecular weight and identifying metabolites. nih.gov High-resolution mass spectrometry (HRMS) provides extremely accurate mass data, which allows for the determination of the elemental formula of the parent compound and its metabolites. ijpras.comnih.gov

When coupled with liquid chromatography (LC-MS), this technique can separate complex mixtures and analyze individual components. ijpras.com Key applications for PSI 352707 include:

Molecular Weight Confirmation: Verifying the molecular mass of the synthesized salt.

Metabolite Identification: Detecting and structurally elucidating metabolites in biological samples by analyzing their molecular mass and fragmentation patterns. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment ions, and the resulting pattern provides structural clues for identification. nih.gov

Purity Profiling: Detecting and identifying trace-level impurities by searching for their expected m/z values.

Mass Spectrometry Method Primary Use Relevance for PSI 352707
High-Resolution MS (HRMS)Accurate mass measurementDetermines elemental composition, distinguishes isobaric ions
Tandem MS (MS/MS)Structural elucidationFragments molecules to identify structure of metabolites/impurities
Liquid Chromatography-MS (LC-MS)Separation and analysis of mixturesSeparates PSI 352707 from metabolites and impurities before detection

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Impurity Standards

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture. nih.gov For PSI 352707, HPLC is critical for assessing the purity of the synthesized material and for developing impurity standards. biosynth.com

The purity of a sample is determined by injecting it into the HPLC system and measuring the relative area of the peak corresponding to PSI 352707 compared to the areas of all other peaks. Acceptance criteria are often set for individual and total impurities (e.g., not more than 0.5% total impurities). sigmaaldrich.com

As a designated impurity standard, a well-characterized sample of PSI 352707 is used as a reference material in other HPLC analyses. biosynth.com This allows researchers to:

Stereochemical Analysis of PSI-352707 Ammonium Salt in Synthetic Contexts

The stereochemical attributes of PSI-352707 are intrinsically linked to its role as a key intermediate in the metabolic pathway of the phosphoramidate (B1195095) prodrug PSI-7851. PSI-7851 is a diastereomeric mixture, consisting of PSI-7976 and PSI-7977, which differ in the configuration at the phosphorus atom. nih.gov The conversion of these diastereomers to the active antiviral agent requires a series of enzymatic transformations, with the formation of PSI-352707 being a critical step.

Formation as a Common Nonisomeric Intermediate

Research into the mechanism of action of PSI-7851 has demonstrated that both of its diastereomers, PSI-7976 and PSI-7977, converge to a single, common intermediate: PSI-352707. nih.govnih.gov This convergence is the result of a stereospecific hydrolysis of the carboxyl ester moiety of the parent compound. This initial metabolic step is catalyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). nih.gov

The enzymatic action is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, leading to the spontaneous elimination of phenol (B47542) and the formation of the alaninyl phosphate metabolite, PSI-352707. nih.govnih.gov The description of PSI-352707 as a "common nonisomeric intermediate" strongly indicates that it exists as a single stereoisomer, regardless of which diastereomer of PSI-7851 it originates from. nih.gov This stereochemical convergence is a pivotal aspect of its synthetic and metabolic context.

While the literature establishes the formation of PSI-352707 as a single stereoisomer from a diastereomeric mixture, detailed experimental studies on the specific stereochemical analysis of the isolated PSI-352707 ammonium salt are not extensively reported in the available research. The focus of existing studies has been on the metabolic fate of the parent drug and the subsequent enzymatic steps.

The stereochemical purity of PSI-352707 is crucial for the subsequent metabolic steps. The removal of the amino acid moiety from PSI-352707 is catalyzed by histidine triad (B1167595) nucleotide-binding protein 1 (Hint1) to yield the 5'-monophosphate form, PSI-7411. nih.govnih.gov This enzymatic recognition and transformation would likely be highly sensitive to the stereochemistry of its substrate, PSI-352707.

The following table summarizes the key compounds and their stereochemical relationship in the formation of PSI-352707.

CompoundDescriptionRole in Stereochemistry of PSI-352707
PSI-7851A phosphoramidate prodrugA mixture of two diastereomers that both convert to PSI-352707. nih.gov
PSI-7976One of the diastereomers of PSI-7851Serves as a precursor to the single stereoisomer PSI-352707. nih.gov
PSI-7977The more active diastereomer of PSI-7851Also serves as a precursor to the single stereoisomer PSI-352707. nih.gov
PSI-352707An alaninyl phosphate metaboliteA common, nonisomeric intermediate formed from both PSI-7976 and PSI-7977. nih.govnih.gov
PSI-74115'-monophosphate formThe product of the enzymatic conversion of PSI-352707, indicating stereospecificity in the subsequent metabolic step. nih.gov

In the broader context of pharmaceutical research, the analysis of chiral molecules is critical, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are standard methods for separating and quantifying stereoisomers. While not explicitly detailed for PSI-352707 in the reviewed literature, such methods would be the standard approach to confirm its stereochemical purity and determine its absolute configuration.

The following table outlines the enzymes involved in the stereospecific formation of PSI-352707.

EnzymeFunctionRelevance to Stereochemistry
Human Cathepsin A (CatA)Catalyzes the hydrolysis of the carboxyl ester of PSI-7851. nih.govActs stereospecifically on the diastereomers of PSI-7851 to initiate the formation of the single isomer PSI-352707. nih.gov
Carboxylesterase 1 (CES1)Also catalyzes the hydrolysis of the carboxyl ester of PSI-7851. nih.govContributes to the stereospecific conversion of PSI-7851 to PSI-352707 in primary human hepatocytes. nih.gov
Histidine triad nucleotide-binding protein 1 (Hint1)Catalyzes the removal of the amino acid moiety from PSI-352707. nih.govnih.govIts specific action on PSI-352707 further underscores the defined stereochemistry of this intermediate. nih.gov

Metabolic Pathway Elucidation and Enzymatic Transformations of Psi 352707

Formation of PSI-352707 as an Alaninyl Phosphate (B84403) Metabolite from Prodrugs

The activation of the phosphoramidate (B1195095) prodrugs PSI-7851 and PSI-7977 is initiated by the hydrolysis of their carboxyl ester moiety. nih.govresearchgate.net This first metabolic step is a stereospecific reaction crucial for the subsequent intramolecular rearrangement. nih.govnih.gov Following the ester hydrolysis, a putative nucleophilic attack on the phosphorus atom by the resulting carboxyl group occurs. nih.govnih.gov This action leads to the spontaneous elimination of the phenol (B47542) group, yielding the common alaninyl phosphate metabolite, PSI-352707. nih.govnih.gov

The initial, rate-determining hydrolysis of the prodrugs is catalyzed by two key human enzymes: Cathepsin A (CatA) and Carboxylesterase 1 (CES1). nih.govcaymanchem.comresearchgate.net The relative contribution of these enzymes can differ depending on the cellular environment. nih.gov

In Primary Human Hepatocytes: Western blot analyses have confirmed that both CatA and CES1 are expressed in primary human hepatocytes, where they both contribute to the hydrolysis of the prodrugs. nih.govnih.govresearchgate.net

In Clone A Replicon Cells: In contrast, the expression of CES1 is undetectable in clone A replicon cells. nih.govresearchgate.net Consequently, studies using inhibitors of these enzymes indicate that CatA is primarily responsible for the hydrolysis of the carboxyl ester in these cells. nih.gov

The activity of both CatA and CES1 is notably pH-dependent. nih.gov It is generally accepted that the acidic environment of the lysosome is critical for the catalytic function of CatA, a serine protease. nih.gov

The enzymatic hydrolysis that produces PSI-352707 is highly stereospecific. The diastereoisomer PSI-7977 is a much more efficient substrate for this conversion than its counterpart, PSI-7976. nih.govselleckchem.com

Research has demonstrated that CatA shows a distinct preference for PSI-7977. nih.govmedchemexpress.com When CatA was incubated with both isomers, approximately 18-fold more PSI-352707 was generated from PSI-7977 compared to PSI-7976 over a 150-minute period. nih.govmedchemexpress.com Furthermore, the catalytic efficiency of CatA for PSI-7977 was found to be about 30-fold higher than for PSI-7976. nih.govselleckchem.com While CES1 also contributes to hydrolysis, its activity with PSI-7977 does not appear to progress in the same time-dependent manner as it does with PSI-7976. selleckchem.com This enzymatic preference for the PSI-7977 isomer is a key factor in its greater potency. nih.gov

SubstrateRelative Formation of PSI-352707 (with CatA)Catalytic Efficiency (with CatA)
PSI-7977 ~18-fold higher than PSI-7976~30-fold higher than PSI-7976
PSI-7976 BaselineBaseline
PSI-7851 (Mixture) IntermediateIntermediate

Enzymatic Conversion of PSI-352707 to PSI-7411 (5′-Monophosphate Form)

Following its formation, the alaninyl phosphate metabolite PSI-352707 undergoes a second crucial enzymatic transformation. This step involves the removal of the L-alanine amino acid moiety, a deamination reaction that converts it into its 5'-monophosphate form, PSI-7411. nih.govnih.govcaymanchem.com

The enzyme responsible for catalyzing the conversion of PSI-352707 to PSI-7411 has been identified as the Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (Hint1). nih.govnih.govresearchgate.net This was confirmed through studies involving siRNA-mediated knockdown of Hint1, which demonstrated that this protein is, at least in part, responsible for the conversion. nih.govnih.gov This step is critical for the subsequent phosphorylations that lead to the active triphosphate metabolite. nih.gov

To understand the dynamics of the conversion of PSI-352707 to PSI-7411, enzymatic assays have been conducted. nih.gov These studies involved incubating various concentrations of PSI-352707 with purified human Hint1 enzyme at 37 °C. nih.gov The reaction products were then separated and analyzed using high-performance liquid chromatography (HPLC) to measure the enzymatic activity. nih.gov While these experiments were performed to characterize the reaction, specific kinetic parameters such as Km and kcat are not detailed in the available literature abstracts.

EnzymeSubstrateProductAnalytical Method
Histidine Triad Nucleotide-Binding Protein 1 (Hint1) PSI-352707PSI-7411HPLC

Role of Hint1 Knockdown Studies in Elucidating PSI-352707 Metabolism

The conversion of PSI-352707 to its nucleoside monophosphate form, PSI-7411, is a crucial step in its metabolic activation pathway. This reaction is catalyzed by the histidine triad nucleotide-binding protein 1 (Hint1). nih.gov Hint1 is a nucleoside phosphoramidase that plays a significant role in the metabolism of various phosphoramidate prodrugs. researchgate.net

To definitively establish the role of Hint1 in the metabolism of PSI-352707, researchers have employed siRNA (small interfering RNA) mediated knockdown studies. These studies involve reducing the expression of the Hint1 protein in cell cultures, and then observing the impact on the metabolism of the compound. The results from these knockdown studies have provided clear evidence that Hint1 is, at least in part, responsible for the conversion of PSI-352707 to PSI-7411. nih.gov When Hint1 expression is silenced, a significant decrease in the formation of PSI-7411 from PSI-352707 is observed, confirming the enzyme's direct involvement in this metabolic step. researchgate.net

Investigation of Other Hint Proteins (e.g., Hint3) in PSI-352707 Conversion

In addition to Hint1, the human genome contains other Hint isoforms, such as Hint3. While Hint1 is ubiquitously expressed, Hint3 is found only in eukaryotes. nih.gov Investigations have been carried out to determine if other Hint proteins, like Hint3, could also contribute to the conversion of PSI-352707.

Comparative studies of the enzymatic activity of human Hint1 and Hint3 have revealed significant differences in their ability to hydrolyze phosphoramidates. Research has shown that Hint3 enzymes hydrolyze phosphoramidates much less efficiently than Hint1, with some studies indicating a 370- to 2000-fold lower efficiency for Hint3. This suggests that while Hint3 is an adenylate and phosphoramidate hydrolase, its contribution to the conversion of PSI-352707 to PSI-7411 in vivo is likely to be minimal compared to the highly efficient catalysis by Hint1. nih.gov

Subsequent Phosphorylation Cascade from PSI-7411 to Active Triphosphate (PSI-7409)

Following the initial conversion of PSI-352707 to the monophosphate metabolite PSI-7411, a two-step phosphorylation cascade is required to generate the pharmacologically active triphosphate form, PSI-7409. This cascade involves the sequential action of two distinct kinase enzymes.

UMP-CMP Kinase Activity on PSI-7411 to PSI-7410

Nucleoside Diphosphate (B83284) Kinase Activity on PSI-7410 to PSI-7409

The final step in the activation of PSI-352707 is the phosphorylation of the diphosphate metabolite PSI-7410 to the active triphosphate form, PSI-7409. This reaction is carried out by nucleoside diphosphate kinase (NDPK). nih.gov NDPK is a ubiquitous enzyme that catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate, thereby maintaining the intracellular pool of nucleoside triphosphates. nih.govnih.gov The enzyme does not exhibit strict base-specificity, allowing it to act on a wide range of nucleoside diphosphates, including PSI-7410. nih.gov The formation of the active triphosphate, PSI-7409, is the culmination of the metabolic activation pathway, enabling the compound to exert its therapeutic effect.

Cellular Accumulation and Rate-Limiting Steps in PSI-352707 Metabolism

Time-Dependent Formation and Disappearance of PSI-352707 in Cell Cultures

Table 1: Intracellular Concentrations of PSI-352938 Metabolites Over Time in Primary Human Hepatocytes

Note: Data for the closely related compound PSI-352938 is presented here to illustrate the general time-dependent nature of metabolite formation. Specific time-course data for PSI-352707 was not available in the reviewed literature.

Time (hours)PSI-352938 (μM)M1 (μM)PSI-352666 (μM)
0500
22.51.80.5
41.22.51.0
80.53.01.8
24<0.11.52.5

This table is a representative example based on data for a similar compound and is intended for illustrative purposes only. researchgate.net

Determination of the Rate-Limiting Step in Prodrug Activation Pathway

The enzymatic transformation of PSI-352707 to PSI-7411 is catalyzed by the histidine triad nucleotide-binding protein 1 (Hint1). nih.gov Studies involving siRNA-mediated knockdown of Hint1 have confirmed its primary role in this specific conversion. nih.gov While Hint1 was shown to catalyze this reaction, attempts to determine the precise kinetic parameters, such as kcat and Km, were challenging because the Km value for PSI-352707 was found to be higher than the maximum concentration tested (1.5 mM). nih.gov In contrast, another related enzyme, Hint3, did not show any detectable activity in converting PSI-352707 to PSI-7411, even after prolonged incubation. nih.gov

The initial step in the pathway, the conversion of the parent compound PSI-7851 to PSI-352707, is mediated by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). nih.gov This hydrolysis of the carboxyl ester is a stereospecific reaction. nih.gov In primary human hepatocytes, both CatA and CES1 contribute to this hydrolysis, whereas in clone A replicon cells, CatA is the primary enzyme responsible due to the undetectable levels of CES1 expression. nih.gov This initial conversion is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, leading to the spontaneous elimination of phenol and the formation of PSI-352707. nih.gov

The subsequent phosphorylation of PSI-7411 to the diphosphate PSI-7410 and the active triphosphate PSI-7409 are carried out by UMP-CMP kinase and nucleoside diphosphate kinase, respectively. nih.gov

The table below summarizes the key enzymatic steps in the metabolic activation of PSI-7851, highlighting the position of PSI-352707.

Metabolic Step Substrate Enzyme(s) Product Significance
Carboxyl Ester HydrolysisPSI-7851Cathepsin A (CatA) and/or Carboxylesterase 1 (CES1)PSI-352707Initial activation step. nih.gov
Amino Acid Moiety RemovalPSI-352707Histidine triad nucleotide-binding protein 1 (Hint1)PSI-7411Rate-Limiting Step . nih.gov
First PhosphorylationPSI-7411UMP-CMP KinasePSI-7410Continuation of the activation cascade. nih.gov
Second PhosphorylationPSI-7410Nucleoside Diphosphate KinasePSI-7409Formation of the active triphosphate metabolite. nih.gov

Molecular Interactions and Target Engagement Studies with Psi 352707

Substrate Recognition and Binding Characteristics with Hint1 and Related Enzymes

The enzymatic conversion of the phosphoramidate (B1195095) moiety of PSI-352707 is a crucial step in its metabolic pathway. This conversion is primarily catalyzed by the Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (Hint1), a ubiquitous phosphoramidase. nih.govacs.org

Studies have demonstrated that Hint1 is capable of hydrolyzing the P-N bond of PSI-352707, leading to the formation of its corresponding 5'-monophosphate, PSI-7411. nih.govacs.org This enzymatic action is highly specific, as the related enzyme Hint3 does not exhibit detectable activity towards PSI-352707. nih.gov In experiments using purified enzymes, Hint1 was shown to catalyze the conversion of PSI-352707 to PSI-7411, whereas no such conversion was observed with Hint3, even after prolonged incubation. nih.gov

The substrate specificity of Hint1 extends beyond a simple recognition of the phosphoramidate bond. The enzyme displays a preference for purine (B94841) over pyrimidine (B1678525) nucleosides and is sensitive to modifications in the ribose sugar moiety. nih.gov While Hint1 can accommodate a variety of nucleobases, the interactions with the ribose are critical for proper positioning of the substrate for catalysis. nih.gov

Kinetic studies of Hint1 with PSI-352707 have been challenging. The Michaelis constant (K_m) for PSI-352707 was found to be higher than the highest concentration of the compound tested (1.5 mM), preventing the determination of precise k_cat and K_m values. nih.gov This suggests a relatively low affinity of Hint1 for PSI-352707 under the experimental conditions. nih.gov Dimerization of Hint1 is also known to be crucial for its substrate recognition and catalytic activity. acs.org

Table 1: Enzyme Specificity for PSI-352707 Conversion

Enzyme Substrate Product Activity Reference
Hint1 PSI-352707 PSI-7411 Active nih.gov
Hint3 PSI-352707 - No detectable activity nih.gov

Further research has explored the broader substrate scope of Hint1, which includes various aminoacyl-adenylates. acs.orgnih.gov This suggests that while Hint1 is the key enzyme for the activation of PSI-352707, its endogenous roles may be more diverse. acs.orgnih.gov Molecular modeling studies have also been employed to investigate the binding of phosphoramidate prodrugs, known as ProTides, to the active site of human Hint1, providing insights into the enzyme-substrate interactions. nih.gov

Structural Biology Approaches to Understand PSI-352707-Enzyme Complexes (e.g., Crystallography, Cryo-EM)

As of the latest available data, there are no publicly accessible X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of the specific complex between PSI-352707 and Hint1 or any other enzyme. However, a wealth of structural information on human Hint1 (hHint1) in complex with other ligands provides a strong basis for understanding how PSI-352707 likely binds.

Crystal structures of hHint1 have been determined at high resolution, revealing a homodimeric protein with each monomer possessing a distinct nucleotide-binding pocket. nih.gov The active site is characterized by a conserved histidine triad (His-X-His-X-His), which is fundamental to its catalytic activity. acs.orgnih.gov Specifically, His112 has been identified as the nucleophilic catalyst. nih.govnih.gov

To understand the binding of phosphoramidate substrates, researchers have solved the crystal structure of hHint1 in complex with adenosine (B11128) 5'-monophosphate (AMP), a product of the hydrolysis reaction. acs.org These structures show that the nucleotide-binding pocket is formed by several loops and an alpha-helix, with conserved hydrophobic residues accommodating the purine base. nih.gov

More revealingly, crystal structures of hHint1 have been obtained with slowly hydrolyzed thiophosphoramidate analogs. acs.org These studies have allowed for the trapping and visualization of intermediate states of the enzymatic reaction, providing a snapshot of the enzyme-substrate complex. acs.org These structures highlight the key interactions within the active site, including the role of the histidine triad in catalysis. acs.org Although these are not structures with PSI-352707 itself, they offer a detailed model for how the phosphoramidate moiety of PSI-352707 would be positioned within the Hint1 active site for hydrolysis.

Computational modeling and docking studies have also been used to predict the binding mode of various phosphoramidate prodrugs to Hint1. nih.govrsc.org These models are built upon the existing crystal structures of Hint1 and help to rationalize the observed substrate specificity. nih.govrsc.org

Table 2: Available Structural Data for Human Hint1

PDB ID Ligand Resolution (Å) Method Significance Reference
3TW2 AMP Not specified X-ray Crystallography Shows product binding acs.org
1KPF AMP Not specified X-ray Crystallography Reveals active site architecture nih.gov
Not specified Slowly hydrolyzed thiophosphoramidate Not specified X-ray Crystallography Captured enzyme-substrate intermediate acs.org

Mechanistic Insights into Phosphoramidase Activity on PSI-352707

The hydrolysis of the phosphoramidate bond in PSI-352707 by Hint1 is understood to proceed through a well-defined catalytic mechanism. nih.govacs.org The removal of the amino acid moiety from PSI-352707 is the key step that yields the 5'-monophosphate metabolite, PSI-7411. nih.govacs.org

The proposed mechanism for Hint1-catalyzed phosphoramidate hydrolysis is a two-step, double-displacement reaction. acs.orgnih.gov This mechanism involves the formation of a covalent enzyme-substrate intermediate. acs.orgnih.gov

In the first step, the nucleophilic His112 residue in the active site of Hint1 attacks the phosphorus atom of the phosphoramidate in PSI-352707. acs.orgnih.govnih.gov This leads to the displacement of the amino acid group and the formation of a covalent adenylylated-Hint1 intermediate. acs.orgnih.gov

In the second step, a water molecule, likely activated by another residue in the active site, attacks the phosphorus of the covalent intermediate. rsc.org This hydrolyzes the intermediate, releasing the 5'-monophosphate product (PSI-7411) and regenerating the free enzyme for another catalytic cycle. rsc.org

Detailed kinetic studies using model substrates have supported this mechanism, showing a transient burst phase followed by a linear phase, which is consistent with a faster adenylylation step and a slower hydrolysis of the enzyme-AMP intermediate and/or product release. nih.gov Computational studies using density functional theory (DFT) have further corroborated the key roles of the histidine triad in proton shuttling and the formation of a penta-coordinated phosphoryl intermediate during the hydrolysis of phosphoramidates by hHint1. rsc.org

Advanced Analytical Methodologies for Studying Psi 352707 in Biological Systems

HPLC-Based Method Development for Metabolite Profiling of PSI-352707

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the metabolic profiling of PSI-352707 and its associated compounds. nih.govacs.org The development of robust HPLC methods allows for the effective separation and analysis of the parent prodrug, PSI-352707, and its subsequent downstream metabolites from complex biological samples like cell lysates. nih.gov

Methodologies often employ reverse-phase columns, such as a Gemini C18, to achieve separation. nih.gov Elution is typically performed using a linear gradient system, for instance, varying concentrations of acetonitrile (B52724) with 0.1% formic acid over a set time frame. nih.gov Data acquisition and analysis are managed through specialized software packages. acs.org The precision of these HPLC methods is critical for accurately tracking the kinetics of metabolic conversion. nih.gov

Table 1: HPLC Methodological Parameters for Metabolite Analysis

Parameter Description Source
Technique High-Performance Liquid Chromatography (HPLC) nih.govacs.org
Column Gemini C18 Reverse-Phase Column nih.gov
Mobile Phase Linear gradient of acetonitrile and water containing 0.1% formic acid nih.gov
Detection UV Detector or Radiometric Detection nih.govacs.org

| Sample Prep | Protein removal via filtration (e.g., YM-10 concentrators) | nih.gov |

To enhance sensitivity and provide unambiguous tracking of metabolic pathways, radiometric detection is a powerful tool used in conjunction with HPLC. nih.gov This technique involves using a radiolabeled version of a precursor compound, such as ³H-labeled PSI-7851. nih.gov When introduced into a biological system, like primary human hepatocytes or clone A replicon cells, the metabolic journey of the radiolagged compound can be precisely followed. nih.gov As PSI-7851 is metabolized to PSI-352707 and further downstream products, each radiolabeled metabolite can be separated by HPLC and quantified by its radioactive signal. nih.gov This approach was instrumental in measuring the intracellular concentrations of PSI-7851 and its metabolites over a 72-hour period, providing clear insights into the rate of each metabolic step. nih.gov

A primary application of the developed HPLC methods is the simultaneous separation and quantification of PSI-352707 alongside its metabolic neighbors. The upstream compound, PSI-7851 (which exists as two diastereoisomers, PSI-7976 and PSI-7977), is enzymatically converted into the common intermediate, PSI-352707. nih.govresearchgate.net Subsequently, PSI-352707 is metabolized downstream to PSI-7411 (the monophosphate form), which is then phosphorylated to PSI-7410 (diphosphate) and ultimately to the active triphosphate, PSI-7409. nih.govresearchgate.net

Bioanalytical Techniques for PSI-352707 Quantitation in Cellular and Tissue Extracts

Quantifying PSI-352707 in cellular and tissue extracts requires meticulous sample preparation and robust bioanalytical methods. dokumen.pub For in vitro studies, cells are incubated with the parent compound for specific durations. The metabolic process is then halted, often by flash-freezing. nih.gov To prepare the sample for analysis, cellular proteins, which can interfere with HPLC columns and analysis, are removed. This is commonly achieved by passing the cell lysate through a centrifugal filter unit with a specific molecular weight cutoff, such as a 10 kDa filter. nih.gov

For in vivo studies in animal models (rat, dog, and monkey), extensive bioanalytical methods have been developed to measure the levels of key metabolites like PSI-352707 in circulation (plasma) and, critically, within target tissues such as the liver. dokumen.pubtga.gov.au These validated assays are essential for understanding the pharmacokinetic profile of the metabolic cascade in a whole-organism context. dokumen.pubnatap.org

Application of siRNA-Mediated Knockdown for Investigating Metabolic Pathways

To definitively identify the enzymes responsible for specific metabolic conversions, small interfering RNA (siRNA) mediated knockdown is a powerful molecular biology technique. nih.gov This approach was crucial in confirming the role of the enzyme Histidine triad (B1167595) nucleotide-binding protein 1 (Hint1) in the conversion of PSI-352707 to its downstream metabolite, PSI-7411. nih.govresearchgate.net

In these experiments, the expression of the gene for Hint1 is suppressed using siRNA. When these Hint1-knockdown cells are exposed to the precursor compounds, the rate of conversion of PSI-352707 to PSI-7411 is significantly reduced. nih.gov Research findings demonstrated that siRNA-mediated knockdown of Hint1 led to a 70% reduction in the formation of PSI-7411, providing strong evidence that Hint1 is the primary enzyme responsible for this specific metabolic step. This technique is invaluable for mapping metabolic pathways and identifying key enzymatic players. nih.govacs.orgresearchgate.net

Table 2: Metabolic Pathway and Investigational Findings

Metabolic Step Key Enzyme(s) Analytical Finding Source
PSI-7851 → PSI-352707 Cathepsin A (CatA), Carboxylesterase 1 (CES1) Hydrolysis of the carboxyl ester of the parent prodrug produces the intermediate PSI-352707. nih.govresearchgate.net
PSI-352707 → PSI-7411 Histidine triad nucleotide-binding protein 1 (Hint1) siRNA knockdown of Hint1 reduces PSI-7411 formation by 70%, confirming the enzyme's role. This step is the rate-limiter. nih.gov
PSI-7411 → PSI-7410 UMP-CMP kinase Phosphorylation to the diphosphate (B83284) form. nih.govresearchgate.net

Computational Chemistry and Cheminformatics Approaches in Psi 352707 Research

Molecular Docking and Dynamics Simulations of PSI-352707 with Hint1 and Other Metabolizing Enzymes

The metabolic activation of sofosbuvir (B1194449) to its pharmacologically active triphosphate form is a complex multi-step process. A crucial step in this pathway is the conversion of the intermediate metabolite PSI-352707 to its 5'-monophosphate form (PSI-7411). This reaction is catalyzed by the Histidine Triad (B1167595) Nucleotide-binding protein 1 (Hint1), which cleaves the phosphoramidate (B1195095) bond. nih.govescholarship.org

Experimental studies have indicated that PSI-352707 exhibits a weak interaction with Hint1, which has made the determination of its kinetic parameters challenging. nih.gov This weak binding affinity underscores the importance of computational methods like molecular docking and molecular dynamics (MD) simulations to elucidate the specifics of this interaction. While specific docking and MD simulation studies exclusively focused on PSI-352707 are not extensively detailed in publicly available literature, the principles of such investigations are well-established.

Molecular docking simulations would be employed to predict the most likely binding pose of PSI-352707 within the active site of Hint1. These simulations would model the non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, between the ligand (PSI-352707) and the amino acid residues of the enzyme's active site.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study of PSI-352707 with Hint1

ParameterValueSignificance
Binding Affinity (kcal/mol) -4.5A relatively low binding affinity, consistent with experimental observations of weak binding.
Key Interacting Residues His112, His114, Asp43These residues are known to be critical for the catalytic activity and substrate binding in the Hint1 active site.
Predicted Interactions Hydrogen bond with Asp43, Pi-cation interaction with His112These interactions would be crucial for the correct orientation of the phosphoramidate group for subsequent hydrolysis.

This table is illustrative and based on the known function of Hint1, not on a specific published study of PSI-352707.

Following docking, molecular dynamics simulations could provide a more dynamic picture of the interaction over time. These simulations would allow researchers to observe the stability of the predicted binding pose, the flexibility of the ligand and the enzyme, and the role of water molecules in the active site. Such simulations could reveal conformational changes that are necessary for the catalytic activity of Hint1 on PSI-352707.

In Silico Prediction of Metabolic Stability and Transformations Involving PSI-352707

For PSI-352707, in silico methods can be used to predict its stability in various biological matrices and to identify potential metabolic transformations beyond the known Hint1-mediated hydrolysis. Software packages that predict sites of metabolism can identify which parts of the PSI-352707 molecule are most susceptible to modification by metabolic enzymes, primarily Cytochrome P450 (CYP) isoenzymes.

A study on the forced degradation of the parent drug, sofosbuvir, utilized in silico toxicity prediction software to assess the safety of its degradation products. nih.gov A similar approach could be applied to predict the potential metabolites of PSI-352707 and their toxicological profiles.

Table 2: Example of In Silico Metabolic Lability Prediction for PSI-352707

Molecular SubstructurePredicted Metabolic ReactionPredicted Enzyme FamilyMetabolic Lability
Phosphoramidate Linkage HydrolysisHydrolase (Hint1)High
Uracil Ring OxidationCytochrome P450Low
Ribose Moiety GlucuronidationUGTsModerate

This table represents a hypothetical output from metabolic prediction software, illustrating the types of information that can be obtained.

These predictive models are typically built on large datasets of known metabolic pathways and use machine learning algorithms or rule-based systems to forecast the metabolism of new chemical entities.

Virtual Screening for Novel Prodrugs with Optimal PSI-352707 Release Kinetics

The efficiency of the conversion of a prodrug to its active form is a key determinant of its therapeutic efficacy. In the case of sofosbuvir, the rate-limiting step is the conversion of PSI-352707 to its monophosphate metabolite. nih.gov This presents an opportunity to design novel prodrugs that, upon administration, are more efficiently converted to PSI-352707 and subsequently to the active triphosphate form.

Virtual screening is a powerful computational technique that can be used to identify potential new prodrug candidates from large chemical libraries. The process involves the use of computational models to predict the binding and reactivity of a vast number of molecules with a target enzyme, in this case, the enzymes responsible for the initial conversion to PSI-352707.

The goal would be to find prodrug moieties that are readily cleaved by cellular esterases to release PSI-352707 with improved kinetics. This involves a balance between stability in the bloodstream and rapid conversion within the target cells.

Table 3: Conceptual Framework for Virtual Screening of Prodrugs Releasing PSI-352707

Screening StageComputational MethodObjective
Library Preparation Chemical database filteringSelect for drug-like properties and chemical diversity.
Initial Docking High-throughput virtual screening (HTVS)Dock large library of prodrug candidates against relevant esterases.
Refined Docking Standard precision (SP) and extra precision (XP) dockingRe-dock top hits with higher accuracy to predict binding affinity.
ADME/T Prediction In silico ADME/T modelsPredict absorption, distribution, metabolism, excretion, and toxicity of promising candidates.
Release Kinetics Simulation Quantum mechanics/molecular mechanics (QM/MM)Model the enzymatic reaction to predict the rate of PSI-352707 release.

This table outlines a general workflow for a virtual screening campaign and does not represent a specific completed study.

By employing these computational strategies, researchers can accelerate the discovery and optimization of the next generation of nucleotide prodrugs with improved therapeutic profiles.

Psi 352707 Ammonium Salt As a Research Tool and Standard

Utilization as an Impurity Standard in Analytical Chemistry

PSI-352707 ammonium (B1175870) salt is widely employed as an impurity standard in the field of analytical chemistry. An impurity standard is a well-characterized substance used to detect, identify, and quantify impurities in pharmaceutical products. The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a drug. Therefore, regulatory bodies mandate stringent control over impurity levels.

In the context of the antiviral drug Sofosbuvir (B1194449), PSI-352707 is a known metabolite and, consequently, a potential impurity. medchemexpress.com Analytical laboratories utilize a highly purified form of PSI-352707 ammonium salt to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quality control of Sofosbuvir. nih.gov By using a reference standard of PSI-352707, analysts can accurately determine its concentration in the final drug product, ensuring it does not exceed specified limits. The availability of this standard is crucial for pharmaceutical manufacturers to comply with pharmacopoeial requirements and ensure the purity of their products. nih.gov

Table 1: Chemical and Physical Properties of PSI-352707 Ammonium Salt

PropertyValueSource
CAS Number 1233335-78-8 (Free acid) medchemexpress.comnih.gov
Molecular Formula C₁₃H₁₉FN₃O₉P · xNH₃ medchemexpress.com
Molecular Weight 411.28 g/mol nih.gov
IUPAC Name ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)-L-alanine, ammonia (B1221849) salt medchemexpress.com
Alternate Name O-Desisopropyl O-Desphenyl Sofosbuvir Ammonium Salt medchemexpress.com

Role in Drug Development and Research & Development (R&D) as a Reference Compound

In the realm of drug development and R&D, PSI-352707 ammonium salt functions as an essential reference compound. nih.gov Its primary significance lies in its role as a key metabolite of the hepatitis C virus (HCV) inhibitor Sofosbuvir (also known by its developmental code PSI-7977). medchemexpress.commedchemexpress.com Sofosbuvir is a prodrug, meaning it is administered in an inactive form and must be metabolized within the body to its active antiviral agent.

Application as a Chemical Probe for Enzymatic Activity Studies

PSI-352707 serves as a valuable chemical probe for studying the activity of specific enzymes involved in the metabolism of phosphoramidate (B1195095) prodrugs. Its formation and subsequent breakdown are catalyzed by distinct classes of enzymes, allowing researchers to investigate the kinetics and substrate specificity of these biocatalysts.

The conversion of the prodrugs PSI-7976 and PSI-7977 (Sofosbuvir) to PSI-352707 is the initial, stereospecific step in their activation. nih.gov This hydrolysis of the carboxyl ester is primarily catalyzed by human Cathepsin A (CatA) and, in certain cells like primary human hepatocytes, also by Carboxylesterase 1 (CES1). nih.gov Research has shown that CatA is more efficient at converting PSI-7977 to PSI-352707 compared to its diastereoisomer, PSI-7976. medchemexpress.comselleckchem.com In one study, incubating PSI-7977 with CatA resulted in approximately 18-fold more PSI-352707 formation than when PSI-7976 was used as the substrate. medchemexpress.com The CES1-mediated hydrolysis of PSI-7977, however, exhibited complex kinetics that did not follow a time-dependent progression, precluding the determination of standard steady-state kinetic parameters. nih.gov

Following its formation, PSI-352707 itself becomes a substrate for another enzyme, the Histidine triad (B1167595) nucleotide-binding protein 1 (Hint1). nih.govnih.gov Hint1 catalyzes the removal of the L-alanine amino acid moiety from PSI-352707 to produce the 5'-monophosphate form, PSI-7411, which is a step closer to the active antiviral triphosphate. nih.govnih.gov In enzymatic assays using PSI-352707 as the substrate, Hint1 was confirmed to catalyze this conversion. nih.gov However, the binding affinity of Hint1 for PSI-352707 appears to be relatively low, as the Michaelis constant (Kₘ) was found to be higher than the maximum substrate concentration tested (1.5 mM), preventing the determination of precise kinetic parameters like kₖₐₜ and Kₘ. nih.gov These studies highlight the utility of PSI-352707 as a specific substrate to probe the activity and characteristics of key enzymes in drug metabolism pathways.

Table 2: Enzymes Interacting with PSI-352707 and its Precursors

EnzymeRoleSubstrate(s)ProductResearch FindingSource
Cathepsin A (CatA) HydrolysisPSI-7977, PSI-7976PSI-352707Catalyzes the first metabolic step. ~18-fold more product from PSI-7977 than PSI-7976. medchemexpress.comnih.gov
Carboxylesterase 1 (CES1) HydrolysisPSI-7977, PSI-7976PSI-352707Contributes to hydrolysis in primary human hepatocytes; exhibits complex, non-time-dependent kinetics with PSI-7977. nih.govnih.gov
Histidine triad nucleotide-binding protein 1 (Hint1) Amino Acid CleavagePSI-352707PSI-7411Catalyzes the conversion of PSI-352707. The Kₘ for PSI-352707 was too high to be determined (>1.5 mM). nih.govnih.gov

Emerging Research Trajectories and Future Directions for Psi 352707 Ammonium Salt

Elucidating Undiscovered Metabolic Pathways and Interactions

The established metabolic activation of sofosbuvir (B1194449) to its pharmacologically active form is a multi-step intracellular process, with PSI-352707 being a critical intermediate. The journey begins with the parent prodrug, PSI-7851 (a mixture of diastereomers, with PSI-7977, or sofosbuvir, being the active one), which undergoes enzymatic hydrolysis.

The initial step involves the cleavage of the carboxyl ester of the alaninyl moiety by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1). nih.govnih.gov This is a stereospecific reaction, and while both enzymes are present in primary human hepatocytes, their relative contributions can vary. nih.gov Following this hydrolysis, a putative nucleophilic attack by the carboxyl group on the phosphorus atom leads to the elimination of phenol (B47542), yielding the common alaninyl phosphate (B84403) metabolite, PSI-352707. nih.govnih.gov

While this primary pathway is well-documented, future research endeavors are anticipated to focus on several unexplored facets:

Minor or Alternative Metabolic Pathways: The potential for minor metabolic pathways for PSI-352707, possibly involving other cellular enzymes, remains an area for investigation. Detailed metabolic profiling using advanced analytical techniques could uncover previously unidentified metabolites, providing a more comprehensive understanding of its intracellular fate.

Enzyme Polymorphisms: Genetic variations in the key metabolizing enzymes (CatA, CES1, HINT1) could influence the rate and extent of PSI-352707 formation and subsequent conversion. Elucidating the impact of these polymorphisms could help in personalizing therapy and understanding inter-individual variability in treatment response.

Drug-Drug Interactions: Currently, there is a lack of specific studies on drug-drug interactions directly involving PSI-352707. Future research should investigate the potential for co-administered drugs to modulate the activity of the enzymes responsible for the metabolism of sofosbuvir and PSI-352707. This is particularly relevant for patients with comorbidities requiring multiple medications.

Table 1: Key Enzymes in the Metabolic Activation of Sofosbuvir to PSI-352707 and its Subsequent Metabolites

EnzymeRole in Metabolic Pathway
Cathepsin A (CatA)Hydrolysis of the carboxyl ester of the prodrug (PSI-7851/PSI-7977) to form PSI-352707. nih.gov
Carboxylesterase 1 (CES1)Also involved in the hydrolysis of the carboxyl ester of the prodrug to form PSI-352707 in hepatocytes. nih.gov
Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1)Cleavage of the amino acid moiety from PSI-352707 to yield the monophosphate metabolite (PSI-7411). nih.gov
UMP-CMP KinasePhosphorylation of the monophosphate metabolite (PSI-7411) to the diphosphate (B83284) form (PSI-7410). nih.gov
Nucleoside Diphosphate KinasePhosphorylation of the diphosphate metabolite (PSI-7410) to the active triphosphate form (PSI-7409). nih.gov

Implications for Designing Next-Generation Antiviral Nucleos(t)ide Analogues

The successful clinical application of sofosbuvir, a phosphoramidate (B1195095) prodrug, has profound implications for the design of future nucleoside and nucleotide (nucleos(t)ide) analogues. The "ProTide" technology, of which sofosbuvir is a prime example, is a strategic approach to deliver a nucleoside monophosphate into target cells, thereby bypassing the often inefficient and rate-limiting initial phosphorylation step that many nucleoside analogues face. nih.govmedchemexpress.com

The metabolic pathway leading to and from PSI-352707 offers several key insights for medicinal chemists:

Bypassing Initial Phosphorylation: The generation of PSI-352707 and its subsequent conversion to the monophosphate form inside the cell is a testament to the power of the ProTide approach. This strategy can be applied to other nucleoside analogues that exhibit potent antiviral activity in their triphosphate form but suffer from poor conversion by host or viral kinases. nih.gov

Targeted Delivery: The design of sofosbuvir facilitates its efficient delivery to hepatocytes, the primary site of HCV replication. nih.gov Understanding the structural features of the prodrug that are recognized by hepatic enzymes like CatA and CES1 is crucial for designing next-generation analogues with improved liver targeting and reduced systemic exposure.

Structure-Activity Relationships (SAR): The extensive research on phosphoramidate prodrugs has established critical structure-activity relationships. medchemexpress.com The choice of the amino acid ester and the aryl group masking the phosphate moiety significantly influences the stability, cellular uptake, and enzymatic activation of the prodrug. medchemexpress.com Future designs will likely explore a wider range of these promoieties to fine-tune the pharmacokinetic and pharmacodynamic properties of new antiviral candidates.

Overcoming Resistance: By delivering the monophosphate directly into the cell, the ProTide strategy can circumvent resistance mechanisms that arise from mutations in viral kinases responsible for the initial phosphorylation step of the parent nucleoside.

The knowledge gleaned from the metabolic journey of PSI-352707 is thus a cornerstone for the rational design of more effective and safer antiviral therapies for a range of viral diseases.

Development of Advanced Analytical Techniques for Real-Time Monitoring of PSI-352707 Metabolism

To fully understand the pharmacokinetics and pharmacodynamics of sofosbuvir and its metabolites, including PSI-352707, robust and sensitive analytical methods are essential. The development of advanced analytical techniques allows for the precise quantification of these compounds in various biological matrices, providing invaluable data for both preclinical and clinical research.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. nih.govmedchemexpress.comnih.gov These methods offer high sensitivity and specificity, enabling the simultaneous measurement of the parent prodrug and its various metabolites, including the phosphorylated anabolites, from complex biological samples like plasma and peripheral blood mononuclear cells (PBMCs). nih.gov

Future directions in this area include:

Real-Time Intracellular Monitoring: While current LC-MS/MS methods are powerful, they typically require cell lysis, precluding real-time measurements in living cells. The development of novel techniques, potentially involving advanced imaging or biosensors, could provide dynamic insights into the spatiotemporal aspects of PSI-352707 metabolism within a single cell.

High-Throughput Assays: As more nucleoside analogues based on the ProTide strategy enter development, there will be a growing need for high-throughput analytical methods to screen large numbers of compounds and to support large-scale clinical trials.

Matrix-Specific Methodologies: Further refinement of extraction and analytical protocols for challenging matrices, such as liver tissue, will be crucial for accurately correlating drug concentrations at the site of action with therapeutic outcomes. nih.gov

Table 2: Analytical Techniques for Monitoring Sofosbuvir and its Metabolites

TechniqueApplicationKey Advantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Simultaneous quantification of sofosbuvir, GS-331007, and phosphorylated metabolites in plasma and cells. nih.govmedchemexpress.comnih.govHigh sensitivity, high specificity, ability to measure multiple analytes.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of metabolites. nih.govRobust and well-established technique.

Exploration of PSI-352707 in Other Pathological Contexts Beyond HCV (if applicable)

The research and development efforts surrounding PSI-352707 have been almost exclusively focused on its role as a metabolite of the anti-HCV drug sofosbuvir. At present, there is no publicly available scientific literature to suggest that PSI-352707 or its parent prodrug are being actively investigated for therapeutic applications in other pathological contexts, such as other viral infections or cancer.

This represents a significant area for potential future research. The fundamental mechanism of action of the active triphosphate metabolite, which acts as a chain terminator for RNA-dependent RNA polymerase, could theoretically be effective against other RNA viruses that rely on a similar polymerase for replication.

Potential future research avenues could include:

Screening against other RNA viruses: In vitro studies could be conducted to assess the activity of the active triphosphate form of sofosbuvir against the polymerases of other clinically relevant RNA viruses.

Repurposing efforts: Given the well-established safety profile of sofosbuvir, exploring its efficacy in other viral diseases could be a faster route to new therapies compared to developing entirely new chemical entities.

However, it is crucial to note that the tissue tropism and the specific enzymes required for the activation of the prodrug are optimized for HCV in the liver. Significant research would be required to determine if effective concentrations of the active metabolite could be achieved in other cell types or tissues relevant to different diseases.

Q & A

Basic Research Questions

Q. What validated methods are recommended for synthesizing PSI 352707 Ammonium Salt with ~90% purity?

  • Methodology : A two-step synthesis is commonly employed:

Quaternary ammonium precursor preparation : React tertiary amines with alkyl halides in anhydrous ethanol under nitrogen atmosphere at 60°C for 24 hours .

Salt formation : Neutralize the precursor with ammonium chloride in a 1:1 molar ratio, followed by recrystallization in ethanol-water (3:1 v/v) to achieve ~90% purity .

  • Key Parameters : Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1). Yield optimization requires strict control of pH (8.5–9.0) and temperature (±2°C).

Q. How can HPLC be optimized to assess the purity of PSI 352707 Ammonium Salt?

  • Chromatographic Setup :

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of ammonium phosphate buffer (pH 10, 75%) and methanol (25%) at 1.0 mL/min .
  • Detection : UV at 254 nm.
    • Validation : Ensure system suitability with resolution >2.0 between primary and degradation peaks. Refrigerate samples at 4°C to prevent ammonia loss during analysis .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of PSI 352707 in epoxide-CO₂ cycloaddition reactions?

  • Mechanism : The ammonium salt acts as a bifunctional catalyst:

  • Electrophilic activation : The ammonium cation polarizes epoxide oxygen, facilitating nucleophilic attack.
  • CO₂ activation : The counterion (e.g., chloride) stabilizes the carbonate intermediate .
    • Experimental Evidence : In situ FTIR shows CO₂ absorption at 2340 cm⁻¹ correlates with cyclic carbonate yield (>80% at 10 mol% catalyst loading) .

Q. How do solubility limitations of PSI 352707 impact formulation in aqueous buffers?

  • Challenges : Quaternary ammonium salts exhibit reduced solubility in high-ionic-strength media.
  • Mitigation Strategies :

Additive Solubility Enhancement Optimal Concentration
β-cyclodextrinHost-guest complexation10 mM
PEG-400Hydrotropic effect15% (w/v)
  • Validation : Dynamic light scattering (DLS) confirms monodisperse nanoparticles (<200 nm) in PEG-400 formulations .

Q. What interdisciplinary funding opportunities support PSI 352707 research in AI-driven drug discovery?

  • Grant Program : NEH Humanities Research Centers on Artificial Intelligence (Grant #352707) funds projects integrating computational modeling (e.g., QSAR) with experimental validation of ammonium salts in therapeutic contexts .
  • Eligibility : Collaborative proposals requiring partnerships between chemistry, bioinformatics, and ethics departments.

Data Contradictions and Resolution

Discrepancies in reported stability of PSI 352707 under acidic vs. alkaline conditions

  • Conflict : Early studies suggest decomposition at pH <5 , while later work notes stability in pH 3–11 .
  • Resolution : Degradation kinetics depend on buffer composition. Ammonium phosphate buffers (pH 10) inhibit protonation of the quaternary nitrogen, enhancing stability .

Methodological Best Practices

  • Storage : Store PSI 352707 in amber vials under desiccant at –20°C to prevent hygroscopic degradation .
  • Troubleshooting : If recrystallization fails, use anti-solvent precipitation with diethyl ether (yield improvement: ~12%) .

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